4-(2-chlorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
4-(2-chlorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17ClN2O3S and its molecular weight is 412.89. The purity is usually 95%.
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Scientific Research Applications
Chlorination Processes
The chlorination of similar compounds, such as 2H-1,2,3-benzothiadiazine 1,1-dioxide, has been explored in various conditions, leading to different chemical structures like chlorosultines and pseudo-acids. These reactions involve chlorination under specific conditions and can result in various products depending on the environment, as demonstrated by King et al. (1971) (King et al., 1971).
Synthesis of Novel Compounds
Zia-ur-Rehman et al. (2009) reported the synthesis of a series of biologically active compounds starting from similar benzothiadiazine derivatives. The process involved ultrasonic mediated N-alkylation, followed by various chemical reactions, leading to compounds with potential antibacterial and radical scavenging activities (Zia-ur-Rehman et al., 2009).
Anomalous Acylation
Friary (1978) investigated the acylation of 2-amino-4-chlorobenzenesulfonamide, resulting in compounds with benzothiadiazine skeletons. This study highlights the unexpected chemical pathways that can occur during acylation processes involving similar compounds (Friary, 1978).
Synthesis of Antimicrobial Agents
Sah et al. (2014) synthesized formazans from compounds related to 1,3,4-thiadiazole, demonstrating their potential as antimicrobial agents. This research highlights the versatility of thiadiazine derivatives in synthesizing compounds with specific biological activities (Sah et al., 2014).
Development of Novel Synthetic Methods
Ivanova et al. (2012) developed a novel method for preparing benzothiadiazin-3(4H)-one 1,1-dioxides, highlighting the ongoing research in developing new synthetic pathways for these compounds. Such methods can lead to the creation of derivatives with potential antiviral activities (Ivanova et al., 2012).
Potential Sweetening Agents
Bancroft et al. (1978) explored the synthesis of benzothiadiazine derivatives as potential sweetening agents. This research shows the diverse applications of these compounds beyond their traditional uses (Bancroft et al., 1978).
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-15-10-12-17(13-11-15)24-21(25)23(14-16-6-2-3-7-18(16)22)19-8-4-5-9-20(19)28(24,26)27/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHDUPSBYOMICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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